molecular formula C9H10ClN B13040236 (1R)-1-(2-Chlorophenyl)prop-2-enylamine

(1R)-1-(2-Chlorophenyl)prop-2-enylamine

Cat. No.: B13040236
M. Wt: 167.63 g/mol
InChI Key: JIYBBMVKDVQYPK-SECBINFHSA-N
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Description

(1R)-1-(2-Chlorophenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. It features a chlorophenyl group attached to a prop-2-enylamine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chlorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and allylamine.

    Reaction Conditions: The key step involves the condensation of 2-chlorobenzaldehyde with allylamine under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Introduction of various substituents on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chlorophenyl)prop-2-enylamine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine: A similar compound with a bromine substituent instead of chlorine.

    (1R)-1-(2-Fluorophenyl)prop-2-enylamine: A compound with a fluorine substituent.

Uniqueness

(1R)-1-(2-Chlorophenyl)prop-2-enylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m1/s1

InChI Key

JIYBBMVKDVQYPK-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

C=CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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